![molecular formula C9H16N2O2 B2706912 methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate CAS No. 1209829-99-1](/img/structure/B2706912.png)
methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate
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Description
“2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-” is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.1842 . The IUPAC Standard InChI is InChI=1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 .
Molecular Structure Analysis
The chemical structure of “2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-” are not available in the sources I found .Scientific Research Applications
- Researchers have explored the anti-cancer potential of derivatives related to this compound. For instance, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines (Hela, A549, HepG2, and MCF-7) using the MTT assay in vitro .
- Computational studies involving molecular docking have been conducted to understand the binding orientations of these synthesized compounds. Specifically, they were docked into the active site of c-Met, a receptor associated with cancer progression .
Anti-Cancer Activity
Molecular Docking Studies
Binding Stabilities
properties
IUPAC Name |
methyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)7-11-8-5-3-2-4-6-10-8/h2-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVRHDGMVUAWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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